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Compound of Interest

Compound Name: 3-Ethyl-2-methylhexane

Cat. No.: B097986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-
2-methylhexane (CAS No. 16789-46-1). Due to the limited availability of public experimental
data, this document presents a combination of experimental mass spectrometry data and
computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic
data. The methodologies described are based on established protocols for the spectroscopic
analysis of alkanes.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural
elucidation of 3-Ethyl-2-methylhexane.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Ethyl-2-methylhexane is characterized by a
molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds.
The fragmentation pattern is typical for branched alkanes, with the most abundant peaks
corresponding to the most stable carbocations that can be formed.
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m/z Relative Intensity (%) Assignment

43 100 [C3H7]+ (Base Peak)

57 ~80 [CAH9]+

84 ~30 [C6H12]+

128 Low [C9H20]+ (Molecular lon)

Note: Relative intensities are
approximate and based on the
visual inspection of the NIST
mass spectrum. A complete
peak list with precise
intensities is not publicly

available.

Predicted **C Nuclear Magnetic Resonance (NMR)

The predicted 3C NMR spectrum of 3-Ethyl-2-methylhexane shows nine distinct signals,
corresponding to the nine carbon atoms in the molecule. The chemical shifts are in the typical
aliphatic region.
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Predicted Chemical Shift

Atom Number* Multiplicity
(Ppm)

1 11.5 Quartet
2 14.3 Quartet
3 15.8 Quartet
4 24.9 Triplet
5 29.8 Triplet
6 34.5 Triplet
7 44.7 Doublet
8 47.1 Doublet
9 20.9 Quartet

Note: This data is predicted
and should be used as a
reference. Actual experimental
values may vary. Atom
numbering is for assignment
purposes and may not follow
IUPAC nomenclature.

Predicted *H Nuclear Magnetic Resonance (NMR)

The predicted *H NMR spectrum of 3-Ethyl-2-methylhexane is complex due to the presence
of multiple, structurally similar alkyl groups, leading to significant signal overlap in the upfield
region (typically 0.8-1.6 ppm). The presence of two chiral centers at C2 and C3 can also lead to
diastereotopic protons, further complicating the spectrum.
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Predicted Chemical

Coupling Constants

Proton Environment Shift (ppm) Multiplicity (H2)
CH3 (primary) 0.8-0.9 Triplet/Doublet ~7
CH2 (secondary) 11-14 Multiplet -
CH (tertiary) 14-16 Multiplet -

Note: This data is a
generalized

prediction. Due to the
complexity and
overlapping signals, a
detailed assignment of
individual proton
resonances without
experimental 2D NMR
data is not feasible.

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of 3-Ethyl-2-methylhexane is characteristic of a saturated alkane,

showing absorptions corresponding to C-H stretching and bending vibrations.

Frequency (cm™1) Intensity Vibrational Mode

2850 - 2960 Strong C-H stretch (CH, CHz, CHs)
1450 - 1470 Medium C-H bend (CH2)

1370 - 1380 Medium C-H bend (CHs)

Note: This data is predicted.
The fingerprint region (below
1500 cm~1) will contain a
complex pattern of C-C
stretching and other bending
vibrations unique to the

molecule.
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Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

Mass Spectrometry (Electron lonization)

Sample Introduction: A dilute solution of 3-Ethyl-2-methylhexane in a volatile solvent (e.g.,
hexane or methanol) is introduced into the mass spectrometer, typically via a gas
chromatograph (GC-MS) for separation from any impurities.

lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This process ejects an electron from the molecule,
forming a molecular ion ([M]*).

Fragmentation: The excess energy imparted during ionization causes the molecular ion to
fragment into smaller, positively charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z
value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Ethyl-2-methylhexane is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in a 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal chemical shift reference (0

ppm).
13C NMR Spectroscopy:

o The sample is placed in the NMR spectrometer.
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o A standard proton-decoupled 3C NMR experiment is performed. This involves irradiating
the protons to remove C-H coupling, resulting in a spectrum with a single peak for each
unique carbon atom.

o The data is acquired over a sufficient number of scans to achieve an adequate signal-to-
noise ratio, as the natural abundance of 3C is low.

e H NMR Spectroscopy:

[¢]

A standard one-dimensional *H NMR spectrum is acquired.

[¢]

The free induction decay (FID) signal is transformed into the frequency domain spectrum.

[e]

The spectrum is phased, baseline corrected, and referenced to TMS.

(¢]

Integration of the signals provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

o Sample Preparation: As 3-Ethyl-2-methylhexane is a volatile liquid, its IR spectrum can be
obtained in the gas phase. The sample is injected into an evacuated gas cell with IR-
transparent windows (e.g., KBr or NaCl).

o Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.
¢ A background spectrum of the empty gas cell is recorded.

e The infrared radiation is passed through the sample, and the transmitted radiation is
measured by a detector.

e The instrument's software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance
or absorbance versus wavenumber (cm™1).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification of 3-
Ethyl-2-methylhexane.
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Logical workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2-methylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097986#spectroscopic-data-for-3-ethyl-2-

methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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